N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine
Description
N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine is a synthetic small molecule characterized by a pyrazole core substituted with a 4-chlorophenylsulfonyl group at position 1 and a phenoxyethyl-N-methylpyridinamine moiety at position 3 (Fig. 1). Its molecular formula is C23H21ClN4O3S, with an average mass of 468.956 Da and a monoisotopic mass of 468.102289 Da . The compound’s structure integrates three key pharmacophoric elements:
- A pyrazole ring (common in kinase inhibitors and anti-inflammatory agents).
- A 4-chlorophenylsulfonyl group (imparts electron-withdrawing properties and metabolic stability).
The ChemSpider ID is 1222710, and its synthesis likely involves Suzuki coupling or sulfonylation reactions, as inferred from analogous compounds in the evidence .
Properties
IUPAC Name |
N-[2-[4-[1-(4-chlorophenyl)sulfonylpyrazol-3-yl]phenoxy]ethyl]-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-27(23-4-2-3-14-25-23)16-17-31-20-9-5-18(6-10-20)22-13-15-28(26-22)32(29,30)21-11-7-19(24)8-12-21/h2-15H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQIVVAHBIYDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.
Introduction of the chlorophenyl group: This step involves the sulfonylation of the pyrazole ring using chlorophenyl sulfonyl chloride.
Attachment of the phenoxyethyl group: This is done through an etherification reaction.
Incorporation of the pyridine ring: The final step involves the reaction of the intermediate with N-methyl-2-pyridinamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
Key Findings :
Core Heterocycle Modifications
Key Findings :
Linker and Terminal Group Modifications
Key Findings :
- Trifluoromethyl-triazolyl analogue : CF3 groups improve resistance to oxidative metabolism but may reduce aqueous solubility .
Biological Activity
N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine (CAS: 477713-83-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a chlorophenyl group, and a pyridinamine moiety. Its molecular formula is C21H21ClN4O3S, with a molecular weight of approximately 469.0 g/mol. The compound exhibits several important physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN4O3S |
| Molecular Weight | 469.0 g/mol |
| LogP (XLogP3-AA) | 4.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group may enhance its binding affinity and selectivity towards specific targets.
Biological Activity
Research indicates that this compound may exhibit significant antiproliferative and anticancer properties. The following sections outline specific studies that highlight its biological effects.
Anticancer Activity
A study conducted by Alotaibi et al. demonstrated the compound's ability to inhibit the proliferation of cancer cell lines through apoptosis induction. The study utilized various assays to assess cell viability, including MTT assays and flow cytometry for apoptosis detection.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
- Mechanism: Induction of apoptosis was confirmed via increased caspase activity and PARP cleavage.
Anti-inflammatory Properties
Another aspect of the compound's biological activity is its potential anti-inflammatory effect. Research has indicated that it may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects using an experimental model of inflammation induced by lipopolysaccharides (LPS).
Results:
- Cytokine Inhibition: Significant reduction in TNF-alpha and IL-6 levels was observed.
- Mechanism: The compound was found to modulate NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis requires sequential reactions, including sulfonylation, pyrazole ring formation, and coupling with pyridinamine. Key parameters include:
- Catalyst Selection : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .
- Solvent Systems : Polar aprotic solvents (DMF, toluene) under inert atmospheres to prevent side reactions .
- Temperature Control : Maintain 60–100°C during cyclization steps to ensure high yields .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and monitor via TLC (Rf = 0.3–0.5) .
Q. How can structural confirmation be achieved for intermediates and the final compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at δ 7.5–8.0 ppm for aromatic protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₂₁ClN₄O₃S: 493.09) .
- X-Ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated in pyrazole-sulfonamide analogs .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability, as seen in sulfonamide-based drug candidates .
- Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) to validate binding affinity discrepancies .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., COX-2) with grid boxes centered on active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Corporate Hammett constants for substituents (e.g., 4-chlorophenyl σ = 0.76) to predict activity trends .
Q. What experimental designs validate the compound’s selectivity for specific isoforms (e.g., kinase isoforms)?
- Methodological Answer :
- Panel Screening : Test against 50+ kinase isoforms at 1 µM, using ADP-Glo™ assays to quantify inhibition .
- Crystallographic Overlays : Compare binding modes with isoform-specific structures (e.g., PDB 1T46 for COX-2 vs. 1EQG for COX-1) .
- CRISPR Knockout Models : Validate target dependency in cell lines lacking specific isoforms .
Q. How are structure-activity relationships (SARs) systematically explored for pyrazole-sulfonamide hybrids?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with varied substituents (e.g., 3-ethoxy vs. 3-fluorophenyl) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace sulfonamide with carboxamide or phosphonate groups to modulate solubility .
- Free-Wilson Analysis : Quantify contributions of individual moieties to activity using regression models .
Data Interpretation and Optimization
Q. What analytical approaches resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions, particularly for pyridinamine and pyrazole protons .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in complex spectra .
- Comparative Crystallography : Cross-validate with published structures of related pyrazole derivatives .
Q. How is reaction scalability addressed without compromising yield or purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to maintain temperature control at scale .
- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology .
- In-line PAT (Process Analytical Technology) : Use FTIR probes to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
